Introduction: Unveiling a Versatile Heterocyclic Building Block
Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 2,3-Dibromopyridine-4-carboxylic acid
In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of pharmaceuticals due to their unique electronic properties and ability to engage in specific biological interactions.[1] Among these, 2,3-Dibromopyridine-4-carboxylic acid emerges as a highly valuable, yet specialized, intermediate. Its strategic placement of two bromine atoms and a carboxylic acid group on the pyridine core offers chemists a trifecta of reactive sites for sophisticated molecular engineering.
This guide provides an in-depth examination of 2,3-Dibromopyridine-4-carboxylic acid, identified by CAS Number 1020056-98-7 .[2][3] We will explore its fundamental properties, plausible synthetic routes, critical applications as a scaffold in drug development, and essential safety protocols. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this compound's potential and practical handling.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. These parameters dictate solubility, reactivity, and appropriate storage conditions, ensuring both experimental success and laboratory safety.
| Property | Value | Source(s) |
| CAS Number | 1020056-98-7 | [2][3][4] |
| Molecular Formula | C₆H₃Br₂NO₂ | [3][4] |
| Molecular Weight | 280.9 g/mol | [5] |
| IUPAC Name | 2,3-dibromopyridine-4-carboxylic acid | [3][4] |
| Synonyms | 2,3-Dibromoisonicotinic acid | [2] |
| Appearance | Pale brown powder/solid | [3] |
| Boiling Point | 458°C (Predicted) | [2][5] |
| Density | 2.202 g/cm³ (Predicted) | [2][5] |
| Flash Point | 231°C (Predicted) | [2][5] |
| pKa | 1.63 ± 0.10 (Predicted) | [5] |
Note: Some physical properties are computationally predicted and should be used as an estimate.
Synthesis Pathway: A Strategic Approach to Functionalization
While multiple synthetic routes to 2,3-Dibromopyridine-4-carboxylic acid may exist, a common strategy in heterocyclic chemistry involves the construction and subsequent functionalization of the core ring system. The following proposed workflow is based on established principles for the synthesis of polysubstituted pyridines.
The synthesis begins with a suitable pyridine precursor, followed by directed bromination and subsequent functional group manipulation to install the carboxylic acid. The choice of reagents and reaction conditions is critical to control regioselectivity and achieve a high yield.
Caption: A plausible synthetic workflow for 2,3-Dibromopyridine-4-carboxylic acid.
Causality Behind Experimental Choices:
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Step 1: N-Oxidation and Directed Bromination: The synthesis logically starts with isonicotinic acid. The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. To overcome this, the pyridine nitrogen is oxidized to an N-oxide. This transformation serves two purposes: it activates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 2- and 6-positions. Subsequent bromination under harsh conditions (e.g., oleum) can then install the first bromine atom regioselectively at the 2-position.
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Step 2: Second Bromination and Deoxygenation: Introducing the second bromine atom at the 3-position is more challenging. The presence of the electron-withdrawing bromine and carboxylate groups further deactivates the ring. Using a potent brominating agent like N-Bromosuccinimide (NBS) in strong acid can facilitate this second substitution. The final step involves the reduction (deoxygenation) of the N-oxide group, typically using a phosphorus-based reagent like phosphorus trichloride (PCl₃), to yield the target compound. This restores the pyridine's native aromaticity.
Applications in Medicinal Chemistry and Drug Discovery
The true value of 2,3-Dibromopyridine-4-carboxylic acid lies in its utility as a versatile chemical scaffold. Each functional group—the carboxylic acid, the two distinct bromine atoms, and the pyridine nitrogen—provides a handle for subsequent, orthogonal chemical modifications. This allows for the systematic synthesis of a library of diverse molecules from a single, advanced intermediate, a strategy known as diversity-oriented synthesis.
Caption: Role as a versatile scaffold for diversity-oriented synthesis.
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Carboxylic Acid Handle (C4): The carboxylic acid is readily converted into amides or esters.[6] Amide bond formation is one of the most common reactions in medicinal chemistry, allowing for the introduction of a vast array of amine-containing fragments to probe interactions with biological targets.
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Bromine Handles (C2 & C3): The two bromine atoms are prime sites for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, or Sonogashira couplings can be used to form new carbon-carbon bonds, introducing aryl, alkyl, or alkynyl groups. Furthermore, Buchwald-Hartwig amination can form carbon-nitrogen bonds. The differential reactivity of the bromine at C2 versus C3 can potentially allow for selective, sequential functionalization.
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Pyridine Core: The pyridine ring itself is a key pharmacophore. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with protein residues. The presence of heteroatoms and substituents significantly influences the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The concept of using bioisosteres for the carboxylic acid group can further expand the accessible chemical space and modulate physicochemical properties.[7]
This multi-functional nature makes 2,3-Dibromopyridine-4-carboxylic acid an ideal starting point for generating novel compounds for screening against various therapeutic targets, including enzymes and receptors.[1]
Safety, Handling, and Storage
As with all halogenated organic compounds, proper safety precautions are mandatory when handling 2,3-Dibromopyridine-4-carboxylic acid and its derivatives. The information below is synthesized from safety data sheets for structurally related compounds.
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Hazard Identification: This compound should be considered harmful if swallowed, inhaled, or in contact with skin. It is expected to cause skin irritation and serious eye irritation. May cause respiratory irritation.
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Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.
-
Avoid breathing dust, fumes, or vapors.[9] Minimize dust generation during handling.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[8]
-
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[9][8]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]
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-
Storage:
Conclusion
2,3-Dibromopyridine-4-carboxylic acid (CAS: 1020056-98-7) is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its densely functionalized structure provides a robust and versatile platform for synthesizing novel molecular entities with therapeutic potential. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this powerful building block to accelerate the development of next-generation pharmaceuticals.
References
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Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate . Medium. [Link]
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2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate Manufacturer and Supplier . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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2,6-Dibromopyridine-4-carboxylic acid . PubChem. [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . PubMed. [Link]
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Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres . Bentham Science. [Link]
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Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid . ScienceRise: Pharmaceutical Science. [Link]
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The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid . ResearchGate. [Link]
- A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
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Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking . PMC - NIH. [Link]
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